

# Vamagloxistat (BBP-711): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Vamagloxistat, also known as BBP-711, is an investigational, orally administered small molecule inhibitor of glycolate oxidase (GO).[1][2][3] It is being developed for the treatment of conditions characterized by excessive oxalate production, such as primary hyperoxaluria type 1 (PH1) and recurrent kidney stone formation.[1] By targeting GO, a key enzyme in the metabolic pathway that produces oxalate, vamagloxistat aims to reduce the oxalate burden, thereby preventing the formation of calcium oxalate crystals, which can lead to kidney stones, nephrocalcinosis, and progressive renal impairment.[1][2] This technical guide provides an indepth summary of the currently available pharmacokinetic and pharmacodynamic data for vamagloxistat, based on preclinical and early-phase clinical studies.

#### **Mechanism of Action**

**Vamagloxistat** exerts its therapeutic effect by inhibiting the enzyme glycolate oxidase (GO). GO, encoded by the HAO1 gene, is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate.[4][5] Glyoxylate is a direct precursor of oxalate.[4] In pathological conditions like Primary Hyperoxaluria Type 1, where a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) prevents the normal detoxification of glyoxylate to glycine, the conversion of glyoxylate to oxalate is enhanced. By inhibiting GO, **vamagloxistat** reduces the production of glyoxylate from glycolate, thereby decreasing the substrate available for oxalate synthesis.[6] This mechanism is a form of substrate reduction therapy.





Click to download full resolution via product page

Figure 1: Vamagloxistat Mechanism of Action.

## Pharmacokinetics Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models, particularly in Agxt knockout mice (a model for PH1), have been crucial in the early development of **vamagloxistat**.

Table 1: Preclinical Pharmacokinetic Parameters of Vamagloxistat in Agxt-/- Mice

| Parameter                     | Value                       | Species/Model | Dosing      | Source |
|-------------------------------|-----------------------------|---------------|-------------|--------|
| Distribution                  |                             |               |             |        |
| Liver Exposure<br>(AUC0-24hr) | Higher than plasma exposure | Agxt-/- Mice  | Oral gavage | [7]    |



Note: Detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, and half-life from published preclinical studies are limited.

#### **Clinical Pharmacokinetics**

A first-in-human, randomized, double-blind, placebo-controlled Phase 1 study in 92 healthy adult volunteers has provided key insights into the clinical pharmacokinetics of **vamagloxistat**. [1][2]

Table 2: Clinical Pharmacokinetic Parameters of Vamagloxistat in Healthy Adult Volunteers



| Parameter                                   | Value                    | Study<br>Population   | Dosing                         | Source |
|---------------------------------------------|--------------------------|-----------------------|--------------------------------|--------|
| Absorption                                  |                          |                       |                                |        |
| Time to Maximum Plasma Concentration (Tmax) | ~2.5 hours               | Healthy<br>Volunteers | Single oral dose               | [1]    |
| ~2 hours                                    | Healthy<br>Volunteers    | Single oral dose      | [2]                            |        |
| Elimination                                 |                          |                       |                                | _      |
| Elimination Half-<br>life (t1/2)            | ~26 hours                | Healthy<br>Volunteers | Single oral dose               | [1]    |
| ~28 hours                                   | Healthy<br>Volunteers    | Single oral dose      | [2]                            |        |
| Dose<br>Proportionality                     |                          |                       |                                |        |
| Exposure (AUC)                              | Dose-dependent increases | Healthy<br>Volunteers | Single doses up<br>to 2,000 mg | [2]    |
| Variability                                 |                          |                       |                                |        |
| Inter-subject<br>Variability                | Low                      | Healthy<br>Volunteers | Single oral dose               | [2]    |

The pharmacokinetic profile of **vamagloxistat**, characterized by rapid absorption and a half-life of approximately 26-28 hours, supports the potential for once-daily oral dosing.[1][2]

# Pharmacodynamics Preclinical Pharmacodynamics

In vitro and in vivo preclinical studies have demonstrated the potent and selective inhibitory activity of **vamagloxistat** on glycolate oxidase.



Table 3: Preclinical In Vitro Pharmacodynamic Parameters of Vamagloxistat

| Parameter                                                                                        | Value                        | Assay                        | Source |
|--------------------------------------------------------------------------------------------------|------------------------------|------------------------------|--------|
| Potency                                                                                          |                              |                              |        |
| IC50 (human GO)                                                                                  | 15.4 nM                      | Purified enzyme<br>assay     | [7]    |
| IC50 (rat GO)                                                                                    | 22.4 nM                      | Purified enzyme<br>assay     | [7]    |
| IC50 (mouse GO)                                                                                  | 149 nM                       | Purified enzyme<br>assay     | [7]    |
| IC50 (oxalate production)                                                                        | 24.2 nM (at 24 hours)        | Agxt-/- mouse<br>hepatocytes | [7]    |
| 42.9 nM (at 48 hours)                                                                            | Agxt-/- mouse<br>hepatocytes | [7]                          |        |
| Binding Affinity                                                                                 |                              |                              | _      |
| KD (human GO)                                                                                    | 6.31 nM                      | Surface Plasmon<br>Resonance | [7]    |
| Selectivity                                                                                      |                              |                              |        |
| Off-target enzymes (D-amino acid oxidase, dihydroorotate dehydrogenase, lactate dehydrogenase-A) | <10% activity at 10<br>μΜ    | Enzyme assays                | [7]    |

Table 4: Preclinical In Vivo Pharmacodynamic Effects of Vamagloxistat in Agxt-/- Mice



| Parameter                    | Effect                   | Dose                         | Species/Model | Source |
|------------------------------|--------------------------|------------------------------|---------------|--------|
| Urinary Oxalate<br>Reduction | Maximum reduction of 60% | 7 mg/kg for 5<br>days (oral) | Agxt-/- Mice  | [7]    |
| GO Activity<br>Inhibition    | >88% inhibition          | 7 mg/kg for 5<br>days (oral) | Agxt-/- Mice  | [7]    |

These preclinical data demonstrate that **vamagloxistat** is a potent and selective inhibitor of GO, leading to a significant reduction in urinary oxalate in a relevant animal model of PH1.

### **Clinical Pharmacodynamics**

The pharmacodynamic effects of **vamagloxistat** in humans have been assessed by measuring the levels of plasma and urine glycolate, a direct biomarker of GO inhibition. Inhibition of GO leads to an accumulation of its substrate, glycolate.

Table 5: Clinical Pharmacodynamic Effects of Vamagloxistat in Healthy Adult Volunteers

| Parameter                                         | Effect                                   | Dosing                    | Study<br>Population                          | Source |
|---------------------------------------------------|------------------------------------------|---------------------------|----------------------------------------------|--------|
| Plasma<br>Glycolate                               | 10-15 fold<br>increase above<br>baseline | Single and multiple doses | Healthy<br>Volunteers                        | [1]    |
| Mean maximal concentration of 100-200 μM on day 7 | Multiple doses                           | Healthy<br>Volunteers     | [2]                                          |        |
| Urine Glycolate                                   | Dose-dependent increases                 | Single and multiple doses | Healthy<br>Volunteers                        | [2]    |
| GO Inhibition<br>(predicted)                      | >95% (maximal inhibition)                | Single and multiple doses | Healthy Volunteers (based on PK/PD modeling) | [1]    |



The substantial and dose-dependent increases in plasma and urine glycolate observed in healthy volunteers provide strong evidence of target engagement and near-complete inhibition of GO by **vamagloxistat**.[1][2]

### **Experimental Protocols**

Detailed, step-by-step experimental protocols are not fully available in the cited public-domain literature. However, the general methodologies employed in the key studies are described below.



Click to download full resolution via product page

Figure 2: Vamagloxistat Development Workflow.

### In Vitro Enzyme Inhibition and Binding Assays

- Objective: To determine the potency and selectivity of **vamagloxistat**.
- Methodology:
  - Enzyme Inhibition: The inhibitory activity of vamagloxistat was assessed against purified human, mouse, and rat GO enzymes. The concentration of vamagloxistat required to inhibit 50% of the enzyme's activity (IC50) was determined.[7] Similar assays were performed against a panel of off-target enzymes to assess selectivity.[7]



 Binding Affinity: Surface plasmon resonance was utilized to measure the direct binding of vamagloxistat to immobilized purified human GO, allowing for the determination of the dissociation constant (KD).[7]

#### **Cell-based Assays**

- Objective: To evaluate the effect of vamagloxistat on oxalate production in a cellular model
  of PH1.
- Methodology: Primary hepatocytes were cultured from Agxt-/- mice. These cells were treated with varying concentrations of vamagloxistat, and the production of oxalate was measured at different time points (e.g., 24 and 48 hours) to determine the IC50 for oxalate production.
   [7]

#### In Vivo Animal Studies

- Objective: To assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of vamagloxistat in an animal model of PH1.
- Methodology:
  - Animal Model: Agxt-/- mice, which mimic the metabolic defect of PH1, were used. [7]
  - Dosing: Vamagloxistat was administered to the mice via oral gavage at various doses.
  - Pharmacokinetic Analysis: Plasma and liver concentrations of vamagloxistat were measured over time to determine its pharmacokinetic profile, including exposure levels (AUC).[7]
  - Pharmacodynamic Analysis: Urinary oxalate excretion was measured to assess the primary efficacy endpoint. Glycolate oxidase activity in liver tissue was also measured to confirm target engagement.[7]

#### **Phase 1 Clinical Trial**

 Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of vamagloxistat in humans.



#### · Methodology:

- Study Design: A randomized, double-blind, placebo-controlled, ascending dose study was conducted in healthy adult volunteers. The study consisted of two parts: a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.[1][2]
- Dosing: In the SAD part, single oral doses ranging from 40 to 3,000 mg were evaluated.[1]
   In the MAD part, multiple oral doses from 75 to 1000 mg were administered.[1]
- Pharmacokinetic Analysis: Blood samples were collected at various time points after dosing to determine the plasma concentrations of vamagloxistat and to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2.[1][2]
- Pharmacodynamic Analysis: Plasma and urine samples were collected to measure glycolate concentrations as a biomarker of GO inhibition.[1][2]
- Safety and Tolerability: Safety was monitored through the recording of adverse events,
   clinical laboratory tests, vital signs, and electrocardiograms.[1][2]

#### Conclusion

Vamagloxistat (BBP-711) has demonstrated a promising pharmacokinetic and pharmacodynamic profile in both preclinical and early clinical studies. Its mechanism as a potent and selective inhibitor of glycolate oxidase is well-defined. The pharmacokinetic properties, including rapid oral absorption and a half-life supporting once-daily dosing, are favorable for patient compliance. The pharmacodynamic data from healthy volunteers, showing near-complete inhibition of GO as evidenced by a significant increase in plasma and urine glycolate, strongly support its potential as a therapeutic agent for primary hyperoxaluria type 1 and other disorders of oxalate overproduction. Further clinical development, including the ongoing Phase 2/3 study in PH1 patients, will be critical to fully elucidate the efficacy and safety of vamagloxistat in the target patient populations.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. bridgebio.com [bridgebio.com]
- 2. urosource.uroweb.org [urosource.uroweb.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Active Site and Loop 4 Movements within Human Glycolate Oxidase: Implications for Substrate Specificity and Drug Design PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vamagloxistat (BBP-711): A Technical Overview of its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136464#vamagloxistat-pharmacokinetics-and-pharmacodynamics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com